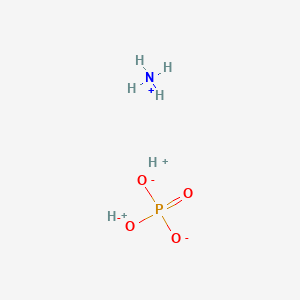
磷酸二氢铵
描述
Growth Layers on Ammonium Dihydrogen Phosphate
Ammonium dihydrogen phosphate (ADP) crystals exhibit unique growth layers and etch pits, particularly on the {100} face, which forms elliptical spirals that can change shape upon the addition of chromium-ion impurities. These impurities seem to affect the crystal habit by altering the morphology of the growth layers rather than being a primary source of growth .
Synthesis Analysis
ADP crystals can be synthesized using a slow solvent evaporation technique. The introduction of impurities such as l-threonine can enhance the nonlinear optical (NLO) properties of ADP, which is crucial for electro-optical applications. The synthesis process results in a tetragonal crystal system, and the presence of various functional groups can be confirmed through spectroscopic methods such as FT-IR and FT-Raman .
Molecular Structure Analysis
The molecular structure of ADP is influenced by the presence of dopants. For instance, l-threonine doping leads to a slight shift in the Powder XRD spectra peaks, indicating a change in the crystal structure. The FT-Raman spectroscopy confirms the asymmetric stretching of the PO4 3- group, which is a key component of the ADP molecular structure .
Chemical Reactions Analysis
ADP can act as a catalyst in chemical reactions. For example, silica-supported ADP (NH4H2PO4/SiO2) has been used as a heterogeneous catalyst for the synthesis of aryl-14-H-dibenzo[a,j]xanthenes, showcasing its potential in facilitating organic synthesis reactions under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ADP are significantly affected by doping. Doped ADP crystals exhibit increased second and third harmonic generation efficiency, which is nearly double that of pure potassium dihydrogen phosphate (KDP). The presence of dopants like l-threonine also affects the optical properties, such as transmittance, energy band gap, and refractive index. Additionally, the electrical properties like capacitance and conductance vary with doping, and all grown crystals have shown negative photoconductivity .
Case Studies and Applications
ADP is used in various applications due to its NLO properties. The doping of ADP with amino acids like l-threonine and l-phenylalanine has been studied to understand the correlation between hydrogen bonding defects and NLO properties. These studies have shown that doping can lead to defects, which in turn affect the photoluminescence and electrical properties of the crystals. The electro-optic coefficient and protonic conduction are also influenced by the presence of dopants .
科学研究应用
催化应用
- 有机化合物的合成: ADP 被用作催化剂来合成有机化合物,如 1,8-二氧代-八氢氧杂蒽和双(吲哚基)甲烷,具有产率高、反应时间短和条件温和等优点 (Kalantari,2012)。
材料科学与光学
- 非线性光学材料的增强: ADP 以其非线性光学 (NLO) 性能而闻名,通过掺杂 L-苏氨酸等氨基酸对其进行改进,提高了其在电光应用和激光系统中的效率 (Joshi 等人,2017)。
- 改善晶体性能: 用 L-丙氨酸和 L-精氨酸等氨基酸掺杂 ADP 可以增强晶体的各种性能,这对于激光中的二次谐波产生至关重要 (Parikh 等人,2017)。
- 晶体生长研究: 对 ADP 晶体的成核和生长速率的研究对于高质量晶体的生产至关重要,这与农业和工业应用相关 (Sun & Tang,2010)。
高能材料研究
- 与其他高能材料的比较: ADP 与高氯酸铵和硝酸铵进行比较,以了解其在特定条件下的能量特性和行为 (Zeng & Bernstein,2019)。
阻燃与安全
- 在阻燃配方中的行为: 研究 ADP 在阻燃配方中的行为,特别是与聚磷酸铵相比,以了解其与金属表面的相互作用及其在防火中的有效性 (Zav’yalov 等人,2012)。
光致发光和介电研究
- 光致发光和介电行为: 对纯的和掺杂的 ADP 晶体的光致发光、介电弛豫和电学性质的广泛研究揭示了非线性光学应用中缺陷化学和氢键的见解 (Joshi 等人,2018)。
高温行为
- 了解高温导电性: 研究 ADP 的高温行为,特别是其在 153°C 左右的离子电导率增加,提供了对其物理和化学转化的重要见解 (Pardo 等人,2017)。
作用机制
未来方向
属性
IUPAC Name |
azanium;dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N.H3O4P/c;1-5(2,3)4/h1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVGISIMTYGQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
[NH4]H2PO4, H6NO4P | |
| Record name | Ammonium dihydrogen phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_dihydrogen_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10124-31-9, 10124-31-9 (Parent) | |
| Record name | Phosphoric acid, ammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5029689 | |
| Record name | Ammonium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White solid with a slight odor of ammonia; [CAMEO] | |
| Record name | Phosphoric acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium phosphate, monobasic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2067 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in ethanol; insoluble in acetone, 40.4 g/100 g water at 25 °C, 1 g dissolves in about 2.5 mL water; slightly soluble in alcohol; practically insoluble in acetone | |
| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.80 g/cu cm | |
| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ammonium dihydrogen phosphate | |
Color/Form |
White, tetrahedral crystals, Brilliant white crystals or powder | |
CAS RN |
7722-76-1, 10361-65-6, 7783-28-0 | |
| Record name | Ammonium dihydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7722-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triammonium phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diammonium hydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium dihydrogenorthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM PHOSPHATE, MONOBASIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09254QB17T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
190 °C | |
| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)











